ALGAL LYOPHILIZED CELLS (U-13C+; U-15N)
説明
BenchChem offers high-quality ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子量 |
NA |
|---|---|
純度 |
98% |
製品の起源 |
United States |
Strategic Sourcing and Utilization of U-13C/U-15N Algal Biomass for High-Fidelity Complex Mixture Analysis
Executive Summary
In quantitative metabolomics and proteomics, the "matrix effect"—where co-eluting compounds alter ionization efficiency—remains the primary adversary of accuracy. While synthetic isotopically labeled internal standards (IS) correct for specific analytes, they fail to address the global complexity of biological matrices.
This guide details the sourcing, production, and validation of Uniformly Labeled (U-13C, U-15N) Algal Cells . Unlike simple synthetic mixtures, algal biomass provides a "biologically coherent" complex mixture of thousands of metabolites, lipids, and proteins. When used as a global Internal Standard (IS), these cells allow for Isotopic Ratio Outlier Analysis (IROA) and precise normalization across heterogeneous samples.
The Rationale: Why Algal Biomass?
The choice of algae (specifically Chlamydomonas reinhardtii or Spirulina platensis) over yeast or bacteria for complex mixture analysis is driven by three factors:
-
Metabolic Diversity: Algae bridge the gap between plant and animal metabolomes, containing high lipid complexity (unlike E. coli) and photosynthetic pigments, making them ideal for broad-spectrum analysis.
-
Cost-Efficient Labeling: Algae are autotrophic/mixotrophic. They can be labeled using inorganic precursors (
or -acetate and ) rather than expensive labeled glucose required for heterotrophs. -
The "Universal" Reference: A U-13C/U-15N algal lysate creates a mirror image of the analyte signals in Mass Spectrometry (MS). Every biological peak in the sample appears as a doublet (light/heavy), allowing for automatic noise removal and precise quantification.
Sourcing Strategy: Commercial vs. In-House
The first critical decision is whether to procure lyophilized cells or cultivate them in-house. This decision relies on volume requirements and the need for specific enrichment levels (>98% is critical for spectral clarity).
Decision Matrix
| Feature | Commercial Sourcing (e.g., CIL, Sigma) | In-House Cultivation |
| Cost | High ( | Low (after setup) |
| Enrichment | Certified >98% 13C, >98% 15N | Variable (Requires strict QC) |
| Consistency | High (Batch-certified) | Operator-dependent |
| Lead Time | Immediate | 3–4 weeks per batch |
| Customization | Low (Standard strains only) | High (Specific mutants/strains) |
Workflow Visualization: Sourcing Decision Tree
Unlocking the Algal Metabolome: A Detailed Protocol for Stable Isotope-Labeled Metabolite Extraction
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the extraction of metabolites from algal cells uniformly labeled with ¹³C and ¹⁵N. This application note moves beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible workflow for accurate metabolomic analysis.
Introduction: The Importance of a Validated Extraction Protocol
The primary challenge in algal metabolomics is to instantaneously halt metabolic activity while efficiently extracting a representative profile of both polar and non-polar metabolites. This requires careful consideration of quenching, cell lysis, and solvent extraction methodologies. This protocol outlines a validated approach that addresses these challenges, providing a foundation for high-quality metabolomic data acquisition.
Core Principles of Metabolite Extraction from Algae
A successful metabolite extraction protocol for uniformly labeled algal cells hinges on three key principles:
-
Rapid and Effective Quenching: The metabolic state of a cell is highly dynamic, with metabolite turnover occurring on the timescale of seconds.[1][2][3] Therefore, it is imperative to rapidly quench all enzymatic activity at the point of sample collection to preserve the in vivo metabolic snapshot.
-
Complete Cell Lysis: Algal cell walls can be notoriously robust, presenting a significant barrier to solvent penetration.[4][5] The chosen lysis method must be rigorous enough to ensure complete disruption of the cell wall and membrane, allowing for the release of intracellular metabolites.
-
Comprehensive Metabolite Extraction: The metabolome encompasses a wide range of molecules with diverse chemical properties. The solvent system must be capable of efficiently extracting both hydrophilic (e.g., amino acids, organic acids, sugars) and hydrophobic (e.g., lipids, pigments) compounds.
This protocol is designed to address these principles through a combination of optimized quenching, mechanical lysis, and a biphasic solvent extraction.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the metabolite extraction protocol from U-¹³C U-¹⁵N algal cells.
Sources
- 1. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching for microalgal metabolomics: a case study on the unicellular eukaryotic green alga Chlamydomonas reinhardtii. - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of High-Intensity Ultraviolet Light to Elicit Microalgal Cell Lysis and Enhance Lipid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Based Metabolomic Approach To Elucidate the Differential Cellular Responses during Mitigation of Arsenic(III, V) in a Green Microalga - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 13C 15N algal hydrolysates for amino acid quantification
High-Fidelity Preparation of C/ N Algal Hydrolysates for Absolute Amino Acid Quantification
Introduction & Scientific Rationale
In quantitative proteomics and metabolomics, matrix effects—ion suppression or enhancement—compromise the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The gold standard for correcting these variances is the use of Stable Isotope Labeled Internal Standards (SIL-IS).
While synthetic isotopologues are available for individual amino acids, they are cost-prohibitive for large-scale profiling. A scientifically robust and cost-effective alternative is the generation of a uniformly labeled (
The Core Challenge: The utility of this hydrolysate depends entirely on the accuracy of its characterization . Unlike synthetic standards weighed from a bottle, a hydrolysate is a complex biological mixture. You cannot simply weigh the dried lysate and assume 100% purity. Therefore, this protocol integrates a Reverse Isotope Dilution Mass Spectrometry (R-IDMS) workflow to self-validate the concentration of the labeled amino acids against a NIST-traceable unlabeled standard.
Experimental Workflow
The following diagram outlines the critical path from biomass to validated internal standard.
Figure 1: Critical path for generating and validating stable isotope-labeled amino acid mixtures. Note the "Validation Loop" where the unknown labeled mix is quantified against a known unlabeled standard.
Materials & Reagents
-
Biomass: Lyophilized
C (98%+) N (98%+) Algal Cells (e.g., Spirulina or Chlorella). -
Hydrolysis Acid: 6 M Hydrochloric Acid (HCl), LC-MS grade.
-
Oxidation Scavenger: Phenol (Crystalline, ACS grade).
-
Inert Gas: High-purity Nitrogen (
) or Argon. -
Calibration Standard: NIST SRM 2389a (Amino Acids in 0.1 mol/L HCl) or equivalent certified mix.
-
Equipment: Heating block (110°C), Vacuum Concentrator (e.g., SpeedVac), Screw-cap hydrolysis vials (Teflon-lined caps).
Protocol 1: High-Fidelity Acid Hydrolysis
This step cleaves peptide bonds.[1][2] The use of 6 M HCl at 110°C is the Arrhenius-optimized standard for efficient hydrolysis.
Critical Mechanism: Tryptophan is destroyed by acid hydrolysis.[1][3][4] Cysteine and Methionine are prone to oxidation.[1][3][4]
-
Mitigation: We add phenol to scavenge halogens (preventing Tyrosine chlorination) and flush with
to minimize oxidation.
Step-by-Step:
-
Weighing: Accurately weigh 5–10 mg of labeled algal biomass into a hydrolysis vial.
-
Reagent Addition: Add 1 mL of 6 M HCl containing 0.1% (w/v) phenol .
-
Why Phenol? It acts as a scavenger to prevent the chlorination of Tyrosine rings, which would shift the mass and ruin the standard for Tyr quantification [1].
-
-
Deoxygenation: Flush the vial headspace with a gentle stream of Nitrogen for 30–60 seconds. Immediately seal with a Teflon-lined cap.
-
Note: Oxygen presence leads to the formation of Methionine Sulfoxide (MetSO), complicating quantification.
-
-
Incubation: Place in a heating block at 110°C for 24 hours .
-
Time-Course: 24h is standard.[1] <20h may leave hydrophobic bonds (Val-Val, Ile-Ile) uncleaved; >48h degrades Serine and Threonine [2].
-
-
Cooling: Allow vials to cool to room temperature before opening to prevent aerosolization of hazardous acid vapors.
Protocol 2: Acid Removal & Cleanup
The highly acidic supernatant is incompatible with most LC columns and derivatization agents.
Step-by-Step:
-
Centrifugation: Centrifuge the hydrolysate at 10,000
g for 5 minutes to pellet cellular debris (silica cell walls, unhydrolyzed carbohydrates). -
Transfer: Transfer the supernatant (containing free labeled amino acids) to a fresh glass vial.
-
Drying: Evaporate the HCl using a vacuum concentrator (SpeedVac) or a Nitrogen evaporator at 45°C until a dry residue remains.
-
Caution: Do not over-dry or bake the residue, as this can promote re-polymerization or charring.
-
-
Reconstitution: Re-dissolve the residue in 1 mL of 0.1 M HCl or water (depending on downstream application). This is your "Master Hydrolysate Stock."
Protocol 3: Reverse Isotope Dilution (The Validation)
This is the most critical section. You currently have a liquid with unknown concentrations of
Method: Reverse Isotope Dilution Mass Spectrometry (R-IDMS).
-
Normal IDMS: Known Label + Unknown Sample
Measure Ratio. -
Reverse IDMS: Unknown Label + Known Unlabeled Standard
Measure Ratio.
Procedure:
-
Preparation of Standards:
-
Mix A (Unlabeled): Dilute NIST SRM 2389a (or equivalent) to 100 µM (final) for all amino acids.
-
Mix B (Labeled): Dilute your "Master Hydrolysate Stock" 1:100.
-
-
Spiking: Create three replicates:
-
Mix 50 µL of Mix A + 50 µL of Mix B .
-
-
Analysis: Inject onto your LC-MS/MS system (using your standard amino acid method, e.g., HILIC or C18-derivatized).
-
Calculation: Use the following equation to calculate the concentration of the labeled amino acid (
) in your hydrolysate:
Data Output Example (R-IDMS Results)
| Amino Acid | NIST Std Conc.[5][6] ( | Measured Ratio (L/N) | Calculated Hydrolysate Conc. (mM) | Recovery Note |
| Alanine | 100 | 1.20 | 12.0 | High stability |
| Leucine | 100 | 1.15 | 11.5 | Complete hydrolysis |
| Serine | 100 | 0.85 | 8.5 | ~15% loss (acid labile) [2] |
| Glutamate | 100 | 2.10 | 21.0 | Includes Gln |
Technical Discussion & Troubleshooting
The Glutamine/Asparagine Problem
Acid hydrolysis deamidates Asparagine (Asn) to Aspartate (Asp) and Glutamine (Gln) to Glutamate (Glu).
-
Result: The "Aspartate" peak in your hydrolysate represents the sum of original Asp + Asn.[3]
-
Implication: You cannot use this hydrolysate to quantify Asn or Gln individually in a sample unless you perform a separate enzymatic hydrolysis. For standard acid-hydrolysis metabolomics, report results as "Asx" (Asp+Asn) and "Glx" (Glu+Gln).[3]
Tryptophan and Cysteine[1][4][8]
-
Tryptophan: Completely destroyed in 6 M HCl. If Trp quantification is required, you must spike the final hydrolysate with synthetic
C/ N Tryptophan. Alternatively, perform alkaline hydrolysis (4.2 M NaOH) on a separate biomass aliquot [3]. -
Cysteine: Oxidizes to cystine or cysteic acid.[3] For precise quantification, perform performic acid oxidation prior to hydrolysis to convert all Cys to Cysteic Acid, which is stable.[1]
Storage Stability
Store the Master Hydrolysate Stock at -80°C. It is stable for >2 years. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
References
-
Waters Corporation. (2020). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
- Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins.
-
National Institute of Standards and Technology (NIST). (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
Hickman, D. et al. (2011). Quantification of protein calibrants by amino acid analysis using isotope dilution mass spectrometry. Analytical Biochemistry. Retrieved from [Link]
Sources
- 1. keypublishing.org [keypublishing.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. cib.csic.es [cib.csic.es]
- 4. usp.org [usp.org]
- 5. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 6. (PDF) Absolute quantification of amino acids in plasma using stable isotope dilution LC-MS/MS–application to a reference material for metabolomics [academia.edu]
Generating complex reference materials from labeled algal cells
Engineering Isotopically Labeled Algal Lysates as Complex Reference Materials for High-Resolution Mass Spectrometry
Executive Summary
In quantitative omics (metabolomics, lipidomics, proteomics), matrix effects —the alteration of ionization efficiency by co-eluting components—remain the primary source of quantitative error. Traditional Stable Isotope Dilution (SID) uses single synthetic internal standards (IS), which fail to correct for the complex matrix interferences affecting thousands of untargeted analytes.
This Application Note details a protocol to generate Complex Biogenic Reference Materials (CBRMs) using the model microalga Chlamydomonas reinhardtii. By cultivating algal cells in a
Strategic Rationale: The Algal Advantage
Algae represent a superior platform for CBRM production compared to yeast or mammalian cells due to their metabolic plasticity and ability to grow autotrophically on simple inorganic precursors.
Table 1: Comparative Analysis of Internal Standard Strategies
| Feature | Synthetic Standards (Spike-in) | Mammalian Cell ( | Algal CBRM ( |
| Coverage | Single Target (Targeted) | Broad (Untargeted) | Universal (Metabolites + Lipids) |
| Cost | High (Per compound) | High (Media costs) | Low (Inorganic Salts) |
| Labeling Efficiency | 100% | ~95-98% (Glucose scrambling) | >99% (Sole C-Source) |
| Matrix Match | Low | Medium | High (Plant/Food/Env. proxy) |
| Scalability | Linear | Low | Exponential |
Production Workflow Visualization
The following diagram outlines the closed-loop production of U-
Figure 1: End-to-end workflow for generating uniformly labeled algal reference materials. Critical control points (Red) ensure metabolic stasis and label integrity.
Protocol A: Autotrophic -Labeling
Objective: To achieve >99% isotopic enrichment (IE) of the algal biomass.
Materials
-
Strain: Chlamydomonas reinhardtii (Wild Type CC-125 or similar).[1]
-
Media: Modified HSM (High Salt Medium) or TP (Tris-Phosphate) lacking acetate.
-
Label Source: Sodium Bicarbonate-
( , 99 atom % ). -
Vessel: Gas-tight glass bioreactor or sealed culture flasks.
Step-by-Step Methodology
-
Nitrogen Starvation (Pre-culture): Inoculate algae in standard unlabeled minimal media. Grow to log phase, then centrifuge (2000 x g, 5 min) and wash pellets 2x with nitrogen-free media. This depletes internal carbon reserves.
-
Labeling Media Preparation: Prepare minimal media using sterile ultrapure water.
-
Critical Step: Do not use organic buffers (like HEPES or TRIS) unless they are also
-labeled, as algae can scavenge carbon from them. Use phosphate buffer. -
Add
to a final concentration of 25 mM. -
Adjust pH to 7.0 rapidly and seal immediately to prevent
off-gassing.
-
-
Inoculation: Resuspend washed cells into the
-media at a low density ( cells/mL). -
Cultivation:
-
Incubate under continuous light (
) at 25°C. -
Agitation: Orbital shaking (120 rpm).
-
Passaging: To ensure >99% labeling, perform three consecutive passages in
media. This dilutes the initial "seed" carbon to negligible levels ( ).
-
Expert Insight: Unlike heterotrophic labeling (glucose), autotrophic labeling forces the cell to build every structure from the inorganic
source. This eliminates "isotopic scrambling" often seen in mammalian systems.
Protocol B: Cryogenic Quenching & Dual-Phase Extraction
Objective: To extract hydrophilic metabolites and lipophilic compounds while preserving their chemical stability.
Materials
-
Quenching Solution: 60% Methanol (pre-chilled to -40°C).
-
Extraction Solvent: Chloroform / Methanol / Water (Bligh & Dyer ratio).
-
Bead Beater (e.g., Precellys) and glass beads.
Step-by-Step Methodology
-
Metabolic Quenching:
-
Rapidly transfer culture to pre-chilled centrifuge tubes containing -40°C methanol (1:1 ratio).
-
Centrifuge at 4,000 x g for 3 min at -10°C. Discard supernatant.
-
Note: Speed is critical to prevent turnover of ATP and sugar phosphates.
-
-
Lysis & Extraction:
-
Resuspend pellet in cold Methanol/Chloroform (2:1 v/v).
-
Add glass beads (0.5 mm) and homogenize (3 cycles x 30 sec, 6000 rpm).
-
Add Chloroform and Water to achieve a final ratio of 1:1:0.9 (Chloroform:Methanol:Water).
-
Vortex vigorously and centrifuge (10,000 x g, 5 min).
-
-
Phase Separation:
-
Upper Phase (Polar): Contains amino acids, sugars, organic acids.
-
Lower Phase (Non-polar): Contains lipids, pigments, fatty acids.
-
Interphase: Proteins (can be hydrolyzed for proteomics standards).
-
-
Storage: Aliquot phases, dry under nitrogen gas, and store at -80°C.
Application Logic: The "Mirror" Effect
When analyzing an experimental sample (e.g., unlabeled algal extract or plant tissue), the CBRM is spiked in before extraction.
Figure 2: The Co-Elution Principle. The
Validation Framework: Calculating Enrichment
Before using the CBRM, you must validate the Isotopic Enrichment (IE).
Protocol:
-
Analyze the CBRM using LC-HRMS (High-Resolution Mass Spec).
-
Select 5 sentinel metabolites (e.g., Glutamate, Alanine, Malate, Palmitic Acid).
-
Observe the isotopologue distribution.[1][2] In a fully labeled sample, the monoisotopic peak (
) should be absent. The dominant peak should be (where = number of carbons).
Calculation:
Where
Acceptance Criteria:
-
Grade A (Flux Analysis): > 99.5% Enrichment.
-
Grade B (Quantitation): > 98.0% Enrichment.
References
-
Gullberg, J., et al. (2004). "A Metabolomic Approach to Study Major Metabolite Changes during Acclimation to Limiting CO2 in Chlamydomonas reinhardtii." Plant Physiology. Link
-
Huygens, F., et al. (2014). "Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover... in Chlamydomonas reinhardtii." BMC Plant Biology. Link
-
Kempa, S., et al. (2009).[3] "An automated GCxGC-TOF-MS protocol for batch-wise extraction... of mass isotopomer matrixes." Journal of Basic Microbiology. Link
-
McConnell, B.O. & Antoniewicz, M.R. (2016).[4] "Measuring the Composition and Stable-Isotope Labeling of Algal Biomass Carbohydrates via GC/MS." Analytical Chemistry. Link
-
Stoll, D.R., et al. (2020). "When Should an Internal Standard be Used?" LCGC International. Link
Sources
Technical Support Center: High-Efficiency Lipid Extraction from Labeled Algae
Mission Brief & Core Philosophy
Welcome to the Advanced Lipidomics Support Hub. You are likely here because your recovery rates for expensive
The Central Problem: Algae (e.g., Chlorella, Nannochloropsis) possess chemically complex cell walls (algaenan, cellulose) that resist lysis. Furthermore, standard protocols (like Bligh & Dyer) often trap your valuable lipids in a bottom organic layer, forcing you to pipette through cell debris, which compromises purity and yield.
The Solution: We move beyond "cookbook" chemistry. This guide implements a Mechanical-Chemical-Kinetic approach:
-
Mechanical: High-impact bead beating to shatter the physical barrier.
-
Chemical: The Matyash Method (MTBE) to invert the phase density, placing your lipids in the top layer for loss-free recovery.
-
Kinetic: Antioxidant shielding to preserve label fidelity.
The Extraction Decision Matrix
Before starting, determine your extraction pathway based on biomass state and target lipid class.
Figure 1: Workflow Decision Tree. We prioritize lyophilization and the Matyash method for labeled samples to maximize yield and ease of handling.
Critical Troubleshooting Modules
Module A: The "Floating Lipid" Advantage (Solvent Chemistry)
Issue: "I lose sample trying to pipette the bottom chloroform layer without sucking up cell debris."
Diagnosis: You are using the Bligh & Dyer or Folch method.[1][2] These use Chloroform (
-
Mechanism: MTBE (
g/mL) is lighter than water. -
Result: The lipid-rich organic phase floats on top of the aqueous phase and the cell pellet. You can pipette it off easily without disturbing the expensive labeled biomass.
Module B: Cell Wall Recalcitrance (Disruption)
Issue: "My solvent is green, but yield is <10%." Diagnosis: Incomplete lysis. Solvents cannot penetrate intact algaenan cell walls. Solution: Cryogenic Bead Beating .
-
Why not Sonication? Sonication generates localized heat spots that can oxidize PUFAs and degrade fluorescent labels.
-
Protocol: Use Zirconia/Silica beads (0.5 mm). 3 cycles of 60s at 6.0 m/s. Crucial: Keep tubes in -20°C blocks between cycles.
Module C: Isotopic/Label Fidelity (Stability)
Issue: "My Mass Spec shows signal broadening or loss of label intensity." Diagnosis: Oxidative degradation (peroxidation) of the lipid backbone, not the isotope itself. Solution: BHT Shielding.
-
Add 0.01% (w/v) Butylated Hydroxytoluene (BHT) to your extraction solvent. It acts as a radical scavenger, protecting the fatty acid chains from oxidation during the violent extraction process.
Master Protocol: The Modified Matyash Method
Designed for:
Reagents Required[3][4][5]
-
Solvent A: Methanol (LC-MS Grade) + 0.01% BHT.
-
Solvent B: MTBE (Methyl tert-butyl ether).[2]
-
Solvent C: Ultra-pure Water.
-
Hardware: Bead beater, 2 mL reinforced tubes, 0.5 mm Zirconia beads.
Step-by-Step Workflow
1. Lysis (The Mechanical Step)
-
Weigh 10-20 mg lyophilized labeled algae into a 2 mL tube.
-
Add 200 mg Zirconia beads.
-
Add 225 µL Solvent A (MeOH) .
-
Action: Bead beat: 60 sec @ 6 m/s. Chill on ice 1 min. Repeat 3x.
-
Check: Verify lysis under a microscope. If cells look like perfect spheres, you failed. They should look like debris.
-
2. Extraction (The Chemical Step)
-
Add 750 µL Solvent B (MTBE) .
-
Vortex for 1 hour at 4°C (use a shaker).
-
Why: Extended contact time allows non-polar lipids to partition into the MTBE.
-
-
Add 188 µL Solvent C (Water) to induce phase separation.
-
Vortex 10 sec.
3. Separation (The Physics Step)
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Observation: You will see three layers:
-
Top (Organic): MTBE containing your hydrophobic lipids (Collect this!).
-
Middle (Interface): Proteins/Cell debris compact disc.
-
Bottom (Aqueous): Water/MeOH containing salts and polar metabolites.
-
4. Recovery
-
Simply pipette the top yellow/green layer into a fresh glass vial.
-
Optional: Re-extract the lower phase with 300 µL MTBE to capture residual lipids (increases yield by ~15%).
Comparative Data: Yield & Efficiency
| Feature | Bligh & Dyer (Chloroform) | Matyash (MTBE) | Why Matyash Wins for Labeled Algae |
| Phase Density | Heavy (Bottom Layer) | Light (Top Layer) | Top layer allows 99% recovery without debris contamination. |
| Toxicity | High (Carcinogenic) | Moderate | Safer for open-bench work. |
| Lipid Recovery | 95-98% | 94-97% | Difference is negligible compared to losses from handling errors in B&D. |
| Pellet Stability | Pellet floats/mixes at interface | Pellet sinks to bottom | MTBE creates a hard pellet at the bottom, physically separated from lipids. |
Visualizing Phase Separation
Understanding the physics of the tube is critical for retrieval.
Figure 2: Phase Physics Comparison. The Matyash method places the target lipids accessible at the top, preventing the pipette from passing through the aqueous waste layer.
Frequently Asked Questions (FAQ)
Q: Can I use wet algae biomass directly? A: Yes, but you must adjust the water ratio. The Matyash ratio is MTBE:MeOH:Water (10:3:2.5) .[2] If your biomass is wet, estimate the water content and subtract it from the added water volume. Excess water prevents proper phase separation.
Q: I am analyzing fatty acids. Do I need to saponify? A: If you need total fatty acid profiles (including those bound in membranes), yes. Direct Transesterification is preferred. However, if you are analyzing intact lipids (TAGs, DAGs) via LC-MS, do not saponify .
Q: Why is my lipid layer green? A: You have co-extracted chlorophyll. This is normal for hydrophobic extractions. If the pigment interferes with fluorescence detection, use a Solid Phase Extraction (SPE) cleanup (Aminopropyl column), though be warned: SPE causes mass loss (~10-20%).
References & Grounding
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. [Link]
-
Lee, J. Y., et al. (2010). Comparison of several methods for effective lipid extraction from microalgae.[3][4][5] Bioresource Technology, 101(1), S75–S77. [Link]
-
Coelho, J. A., et al. (2019). Extraction of lipids from microalgae using solvents and supercritical CO2. Algal Research. (General reference for solvent efficiency).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of several methods for effective lipid extraction from microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Technical Support Center: Isotopic Labeling in Algal Processing
Status: System Operational
Operator: Senior Application Scientist (Dr. H. Chen)
Topic: Minimizing Isotopic Dilution (
🟢 System Overview & Architecture
Welcome to the Isotopic Labeling Support Hub. In algal metabolomics and structural biology, "isotopic dilution" is the silent failure mode where unlabeled atoms (from atmospheric CO
This guide is structured as a Knowledge Base (KB) addressing the three critical failure points:
-
Input Vector: Cultivation & Carbon Source Integrity.
-
Transition Vector: Harvesting & Metabolic Quenching.
-
Processing Vector: Extraction & Solvent Exchange.
📂 Module 1: Cultivation Integrity (The Source)
🎫 Ticket #1042: "My C enrichment plateaus at 92% despite using 99% C-Bicarbonate."
Diagnosis: Atmospheric
Troubleshooting Protocol:
-
The "Closed-Loop" Audit:
-
Ensure the bioreactor is strictly airtight.
-
Action: Install a soda-lime trap on the air inlet to scrub atmospheric CO
before the gas mixes with your C source.
-
-
Buffer Degassing:
-
Dissolved Inorganic Carbon (DIC) in water is naturally ~1%
C. -
Action: Acidify media water to pH < 3 and sparge with N
to remove natural DIC before adding your C-bicarbonate and adjusting pH back to neutral.
-
-
Positive Pressure:
-
Maintain a slight positive pressure (10–20 mbar) in the reactor headspace using an inert carrier gas (N
or Argon) mixed with your CO .
-
📊 Visualization: Closed-Loop Labeling Architecture
Figure 1: A contamination-free gas flow diagram. The critical control point is the CO2 Scrubber preventing atmospheric 12C ingress.
📂 Module 2: Harvesting & Quenching (The Transition)
🎫 Ticket #2089: "I see unlabeled glycolysis intermediates in my Mass Spec data."
Diagnosis: Metabolic Turnover during Harvest. This is not dilution from the environment; it is internal dilution . During slow centrifugation (10–20 mins), algae experience stress (darkness/hypoxia). They activate respiration, burning labeled starch reserves and recycling unlabeled oxygen/water, effectively scrambling your isotopic patterns within seconds.
The Dilemma:
-
Centrifugation: Too slow (Turnover risk).
-
Solvent Quenching: Fast, but causes cell membrane damage (Leakage risk).
Corrective Protocol: The "Fast Filtration" Method
For eukaryotic algae (e.g., Chlamydomonas), cold methanol often causes intracellular metabolites to leak into the media [1].
| Feature | Centrifugation (Standard) | Cold Methanol Quench (-40°C) | Fast Filtration (Recommended) |
| Time to Stop Metabolism | 10–20 mins (High Turnover) | < 1 sec (Instant) | < 30 sec |
| Leakage Risk | Low | High (Membrane Shock) | Low |
| Isotopic Fidelity | Poor (Scrambling occurs) | Good (if no leakage) | Excellent |
Step-by-Step Fast Filtration Workflow:
-
Setup: Use a vacuum manifold with 0.45 µm nylon filters.
-
Load: Apply culture volume (typically 1–5 mL).
-
Vacuum: Apply suction. Crucial: Do not let the filter dry out completely before the next step.
-
Wash: Immediately wash with isotonic solution (e.g., 0.9% NaCl) at room temperature. Note: Cold washes can trigger shock-induced leakage.
-
Quench: Immediately transfer the filter with biomass into liquid nitrogen or boiling ethanol (depending on target analyte).
📊 Visualization: Harvesting Decision Logic
Figure 2: Decision matrix for harvesting. Eukaryotic algae generally require filtration to prevent metabolite leakage caused by solvent shock.
📂 Module 3: Downstream Processing (The Extraction)
🎫 Ticket #3012: "My deuterated ( H) protein shows signal loss in NMR."
Diagnosis: Back-Exchange of Amide Protons.[1][2][3][4]
When you extract perdeuterated proteins using standard buffers (H
Troubleshooting Protocol:
-
The "Algal Extract" Strategy:
-
Instead of growing algae in 100% D
O (which is toxic and slow), use deuterated algal amino acid mixtures in H O media [2]. -
Mechanism:[5] This labels the non-exchangeable side chains (carbon-bound hydrogens) while allowing the amides to remain protonated (
H) for detection, or fully deuterated if using D O, but with better growth rates.
-
-
Minimizing Back-Exchange during Lysis (for Perdeuteration):
-
If your goal is 100% deuteration, you must process in D
O. -
Critical Control: If you must expose to H
O (e.g., for specific chromatography), lower the pH to 2.5 and temperature to 0°C. -
Why? The rate of H/D exchange is catalyzed by OH
ions. At pH 2.5 (the exchange minimum), the back-exchange rate is orders of magnitude slower than at pH 7.0 [3].
-
Solvent Selection Table for Extraction:
| Target Isotope | Solvent Hazard | Recommendation |
| Low | Standard solvents (MeOH/Chloroform) are fine. Carbon/Nitrogen do not exchange with solvent. | |
| Critical | Avoid protic solvents (H |
📚 References
-
Mabilat, C. et al. (2018). "Quenching for Microalgal Metabolomics: A Case Study on Chlamydomonas reinhardtii." Metabolites, 8(4).[6]
-
Opella, S. J. et al. (2024). "Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR." Chemical Communications.[2]
-
Zhang, Z. & Smith, D. L. (1993). "Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation." Protein Science, 2(4), 522–531.
-
Young, J. D. et al. (2011). "13CO2-labelling and Sampling in Algae for Flux Analysis." Methods in Molecular Biology.
End of Technical Guide. For further assistance, contact the Application Science team.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein deuteration via algal amino acids to circumvent proton back-exchange for 1 H-detected solid-state NMR - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00213J [pubs.rsc.org]
- 5. 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
Resolving signal overlap in NMR using 13C 15N algal standards
Technical Support Center: Resolving NMR Signal Overlap with
Executive Summary
Signal overlap in multidimensional NMR (2D HSQC, 3D HNCA/HNCO) is the primary bottleneck in studying Intrinsically Disordered Proteins (IDPs) and high-molecular-weight complexes. While higher magnetic fields (
This guide details how to utilize
Module 1: The "Biological Ruler" Strategy
Use Case: You have a crowded spectrum and cannot distinguish between amino acid types (e.g., Alanine C
Algal standards provide a "perfect" reference map because they contain all 20 amino acids in a biologically relevant matrix. Unlike synthetic mixtures, algal lysates reflect the metabolic topology of the organism, often providing stereospecific isotopomers.
Protocol: Precision Chemical Shift Mapping
Objective: Use a
-
Preparation:
-
Dissolve lyophilized Algal Amino Acid Mixture (U-
C, U- N) in the exact buffer used for your target protein. -
Critical Step: pH matching must be within
0.05 units. Amino acid carbon shifts (especially Carboxyls and C ) are highly pH-dependent. -
Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal zero-reference.
-
-
Acquisition:
-
Run a high-resolution
C-HSQC (constant time) on the standard. -
Overlay this "Master Map" onto your protein's crowded regions.
-
-
Analysis (The "Topology Match"):
-
Do not look for exact Hz matches. Look for Topology Patterns .
-
Example: If you see a cluster of peaks in your protein at 20 ppm (
C) / 1.4 ppm ( H), overlay the Algal Map. If the vector aligns with the Algal Alanine C -H correlation, you have assigned the amino acid type, drastically reducing the search space for sequential assignment.
-
Module 2: Spectral Simplification via Reverse Labeling
Use Case: Your spectrum is too crowded to assign. You need to "erase" specific amino acids to see the others.
This is the most powerful application of algal standards. Instead of using the algal lysate to label everything, you use it as a background and suppress specific signals.
Workflow: The "Negative Filter" Method
Mechanism: Algal lysates (e.g., BioExpress, ISOGRO) are rich in
Step-by-Step Protocol:
-
Medium Prep: Reconstitute
C/ N Algal Lysate powder (2 g/L) in M9 salts. -
The Suppression Spike:
-
To resolve the Hydrophobic Core Overlap (Val, Leu, Ile): Add unlabeled Valine, Leucine, and Isoleucine (100–200 mg/L) to the medium 1 hour prior to induction.
-
Result: The bacteria preferentially uptake the free, unlabeled amino acids. The resulting NMR spectrum will show all residues except V, L, and I.
-
-
Induction: Induce with IPTG as standard.
-
Result: A "Swiss Cheese" spectrum where the most crowded regions are now empty, allowing you to assign the remaining peaks (e.g., Phe, Tyr, Trp) with high confidence.
Visualization: Logic Flow for Overlap Resolution
Caption: Decision matrix for selecting the correct algal-based labeling strategy based on spectral crowding regions.
Module 3: Troubleshooting & FAQs
Q1: I used an algal standard for calibration, but my protein peaks are consistently shifted by ~0.2 ppm compared to the standard. Why?
Diagnosis: Isotope Effect or pH Mismatch.
-
The Cause: Algal standards are often lyophilized from specific buffers. If your protein buffer has a different ionic strength or temperature coefficient, shifts occur. Furthermore, Deuterium Isotope Effects (
H vs H) are significant if the algal standard was grown in D O but your protein is in H O (or vice versa). -
The Fix:
-
Internal Referencing: Always spike a trace amount of the actual algal mixture into your protein sample (if non-interfering) or use a coaxial tube insert.
-
Digital Correction: Align the DSS/TSP signal in both spectra to exactly 0.00 ppm before comparison.
-
Q2: I tried "Reverse Labeling" using an algal lysate, but I still see weak signals for the amino acids I tried to suppress. (Scrambling)
Diagnosis: Metabolic Scrambling (Aminotransferase activity).
-
The Mechanism: E. coli is metabolically active. If you add unlabeled Aspartate, the bacteria may convert it to Threonine or Methionine via the aspartate pathway, partially "unlabeling" residues you wanted to keep labeled.
-
The Fix:
-
Use Auxotrophic Strains: Use E. coli strains deficient in specific transaminases (e.g., DL39 strain for aromatic suppression).
-
Flood the Media: Increase the concentration of the unlabeled suppressor amino acid to >200 mg/L to outcompete the biosynthetic pathways.
-
Reduce Induction Time: Harvest cells earlier (3-4 hours post-induction) to minimize metabolic cross-talk.
-
Q3: My 2D C-HSQC of the algal standard shows "extra" peaks that don't match any amino acid.
Diagnosis: Metabolic Intermediates or Degradation.
-
The Cause: Algal lysates are crude extracts. They contain metabolic precursors (Putrescine, Spermidine) or degradation products if the standard was stored improperly.
-
The Fix:
-
Filter: Use a spin-filter (3 kDa cutoff) to remove large aggregates.
-
Verify: Compare your spectrum against the BMRB (BioMagResBank) reference data for Algal Hydrolysates. If the peaks match "unknowns" in the database, they are likely non-protein metabolites (e.g., osmoprotectants like trehalose) often found in algae.
-
Comparative Data: Labeling Efficiency for Overlap Resolution
| Labeling Strategy | Source Material | Cost | Resolution Power | Risk of Scrambling |
| Uniform (U-13C/15N) | Algal Lysate | Low | Low (Max Overlap) | N/A |
| Reverse Labeling | Algal Lysate + 14N AA | Medium | High (Selective Deletion) | High (Requires optimization) |
| Amino Acid Selective | Synthetic Media | High | Very High (Positive Selection) | Low |
| Combinatorial | Algal Lysate + Precursors | Medium | High (Pattern Matching) | Medium |
References
-
Tonelli, M., et al. (2009). "Bio-MagResBank (BMRB) as a tool for NMR-based metabolomics." Magnetic Resonance in Chemistry. Link
-
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature. Link
-
Cambridge Isotope Laboratories. (2020). "Application Note: Strategies for Protein Assignment using Selective Labeling." Link
-
Markley, J. L., et al. (2010). "Recommendations for NMR measurements of high-field solution spectra." Pure and Applied Chemistry. Link
(Note: While the BMRB and IUPAC links are stable, specific vendor application notes may vary; the CIL link directs to their main technical library.)
Technical Support Center: A Guide to the Storage and Handling of Lyophilized Labeled Algae
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of lyophilized labeled algae. By understanding the principles behind proper storage and troubleshooting potential issues, you can ensure the long-term stability and performance of your valuable reagents.
I. The Criticality of Proper Storage for Lyophilized Labeled Algae
Lyophilization, or freeze-drying, is a widely used method for preserving biological materials, including microalgae. The process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from a solid to a gas. This results in a dehydrated product that is lightweight, easy to ship, and can have an extended shelf life. For researchers using fluorescently labeled algae, the goal of lyophilization is twofold: to preserve the structural integrity and viability of the algal cells and to maintain the chemical stability and fluorescence of the conjugated dyes.
However, the lyophilized state does not grant indefinite stability. Several factors can contribute to the degradation of your labeled algae over time:
-
Residual Moisture: The small amount of water remaining after lyophilization is a critical factor.[1][2] Too much residual moisture can decrease the glass transition temperature of the product, increasing molecular mobility and leading to degradation.[1] Conversely, "over-drying" can also negatively impact the stability of some proteins.[3][4]
-
Oxidation: Fluorescent dyes and cellular components can be susceptible to oxidation, even in a dried state.[5][6] This process is often accelerated by the presence of oxygen and trace metal contaminants, which can generate reactive oxygen species (ROS) during the freeze-drying process itself.[7]
-
Photobleaching: Many fluorescent dyes are sensitive to light. Exposure to light, especially UV, can cause photochemical alteration of the fluorophore molecule, rendering it permanently unable to fluoresce.[8][9] This is a critical consideration for both storage and handling.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[10] Storing samples at consistently low temperatures is crucial for long-term stability.
By controlling these factors, you can significantly extend the shelf life of your lyophilized labeled algae and ensure reproducible experimental results.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of lyophilized labeled algae.
Q1: What are the ideal temperature and humidity conditions for storing lyophilized labeled algae?
The optimal storage conditions depend on the specific fluorescent label and the desired storage duration. The primary goals are to keep the product cold, dry, and protected from light.
| Fluorescent Label | Recommended Storage Temperature | Key Considerations |
| FITC (Fluorescein) | 2-8°C (Refrigerated) for up to 12 months.[11] For longer-term, consider -20°C. | Must be stored desiccated and protected from light.[11] FITC is particularly sensitive to pH changes upon rehydration.[11][12] |
| R-PE (R-Phycoerythrin) | -20°C or colder for long-term stability.[5][13] Lyophilized R-PE is stable for months at room temperature, but cold storage is recommended.[7][9] | Highly sensitive to photobleaching and temperature degradation above 40°C.[14][15] Store in the dark. Oxygen can also contribute to degradation.[13] |
| APC (Allophycocyanin) | -20°C or colder for long-term stability. Lyophilized APC is stable for months at various temperatures but cold storage is best practice.[9] | Similar to R-PE, APC is a phycobiliprotein sensitive to light and heat.[16] Tandem dyes containing APC can be sensitive to certain fixatives like methanol.[17] |
| Other Dyes | Generally, -20°C to -80°C is recommended for long-term storage of any fluorescently labeled biological material.[18] | Always refer to the manufacturer's specific recommendations for your product. |
Q2: How does residual moisture affect the stability of the product?
Residual moisture is a critical quality attribute for lyophilized products.[1] Freeze-dried products are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][19]
-
High Moisture (>3-5%): Can lead to a loss of stability by increasing chemical degradation rates and creating an environment where microbial growth could potentially occur if contamination is present.[2][6][20]
-
Optimal Moisture (Typically 1-3%): For most biological products, a residual moisture content of 1-3% is considered optimal.[2]
-
Over-drying (<1%): Can also be detrimental. Some water molecules are essential for stabilizing the structure of proteins. Removing this "bound water" can lead to conformational changes and loss of activity.[3][4]
Q3: Should I store the lyophilized algae in the dark?
Absolutely. Photobleaching is an irreversible photochemical destruction of a fluorophore caused by light exposure.[8] Phycobiliproteins like R-PE and APC are particularly susceptible.[5][15] To prevent loss of fluorescence, always store your lyophilized products in a dark container (e.g., an amber vial or a box) and in a dark location such as a freezer or refrigerator.[6][11][19]
Q4: What type of container is best for long-term storage?
The ideal container should be airtight to prevent moisture and oxygen from entering.
-
Vials: Use glass or polypropylene vials with screw caps that have a good seal (e.g., an O-ring). Amber vials are recommended to protect against light.
-
Sealing: For ultimate protection, vials can be sealed under a vacuum or backfilled with an inert gas like nitrogen or argon to displace oxygen.[18] This is especially important for oxygen-sensitive dyes.
-
Packaging: Storing vials in a sealed Mylar bag with an oxygen absorber and a desiccant pack provides an excellent secondary barrier against both oxygen and moisture.[19]
Q5: How long can I expect my lyophilized labeled algae to remain stable?
With proper storage, lyophilized labeled algae can be stable for several years. FITC-labeled conjugates have been shown to be stable for up to six years when stored as a lyophilized powder at 4°C.[15] Lyophilized phycobiliproteins like R-PE and APC are stable for at least 8 months when embedded in a solid matrix and can be stored for several months at temperatures ranging from room temperature to -65°C.[9][10][11] However, the exact shelf life will depend on the specific alga, the label, and the quality of the lyophilization process. It is always best to follow the manufacturer's recommendations and to perform periodic quality control checks.
Q6: What is the proper procedure for rehydrating lyophilized algae?
Proper rehydration is crucial for recovering viable, fluorescent cells.
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.[18]
-
Use Appropriate Rehydration Medium: Aseptically add the recommended volume of sterile, high-purity water or a suitable buffer (e.g., PBS) as specified by the manufacturer.
-
Gentle Mixing: Mix gently by swirling or slowly pipetting up and down. Avoid vigorous vortexing, which can damage the cells.
-
Allow Time for Rehydration: Let the suspension sit for a few minutes to ensure all the powder is fully dissolved and the cells are rehydrated.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered with lyophilized labeled algae.
Problem 1: Reduced or No Fluorescence Intensity After Rehydration
This is one of the most common issues. The cause can often be pinpointed by considering the storage conditions and handling procedures.
-
Possible Cause 1: Photobleaching.
-
Explanation: The fluorophores have been destroyed by exposure to light. This is an irreversible process.[8] Phycobiliproteins are particularly sensitive.[5]
-
Solution: Always store and handle samples in the dark. Use amber vials or wrap vials in aluminum foil. When preparing samples for analysis, minimize exposure to ambient light.
-
-
Possible Cause 2: Oxidation.
-
Explanation: Oxygen in the storage container has reacted with and degraded the fluorescent dyes. This can be exacerbated by temperature fluctuations and the presence of metal ions.[7][21]
-
Solution: For long-term storage, consider backfilling vials with an inert gas like nitrogen.[18] Storing vials inside a sealed bag with an oxygen absorber can also help.[19]
-
-
Possible Cause 3: Improper pH of Rehydration Buffer.
-
Explanation: The fluorescence of some dyes, notably FITC, is highly pH-dependent. If the rehydration buffer is too acidic, the fluorescence intensity of FITC can decrease dramatically.[11][12]
-
Solution: Ensure the rehydration buffer is at the correct pH, typically between 7.2 and 7.6 for most biological applications.
-
-
Possible Cause 4: Degradation Over Time.
-
Explanation: Even under ideal conditions, all reagents have a finite shelf life.
-
Solution: Check the expiration date of the product. If it is old, it may be necessary to purchase a new batch. Perform a quality control check (see Experimental Protocols) to confirm the loss of signal.
-
Caption: Troubleshooting workflow for reduced fluorescence.
Problem 2: Poor Cell Viability or Recovery After Rehydration
-
Possible Cause 1: Improper Rehydration Technique.
-
Explanation: Opening a cold vial can cause condensation, leading to osmotic shock and cell lysis. Vigorous mixing can physically damage the cells.
-
Solution: Always warm the vial to room temperature before opening.[18] Rehydrate gently by swirling or slow pipetting.
-
-
Possible Cause 2: Damage During Lyophilization.
-
Explanation: If the initial lyophilization process was not optimized, ice crystal formation could have damaged the cell walls. This is an issue with the product manufacturing.
-
Solution: Assess cell integrity using microscopy (see Protocol 2). If a high percentage of cells appear lysed, contact the manufacturer.
-
-
Possible Cause 3: High Residual Moisture.
-
Explanation: Over time, high moisture content can lead to the degradation of cellular structures, even in the cold.
-
Solution: Ensure storage containers are airtight and consider using desiccants.
-
Problem 3: Clumping or Aggregation of the Lyophilized Powder
-
Possible Cause: High Residual Moisture.
-
Explanation: The powder has likely been exposed to moisture, causing it to clump. This can make rehydration difficult and lead to inaccurate concentrations.
-
Solution: This indicates a breach in the storage container's seal. Discard the vial if severe clumping is observed. Review storage procedures to prevent moisture exposure for other vials.
-
IV. Experimental Protocols
These protocols provide methods to quantitatively assess the quality of your rehydrated labeled algae.
Protocol 1: Assessment of Post-Rehydration Viability Using Flow Cytometry
This protocol allows for the quantitative assessment of cell membrane integrity, a key indicator of viability.
Materials:
-
Rehydrated labeled algae sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
SYTOX™ Green Dead Cell Stain (or similar membrane-impermeant DNA dye)
-
Control samples: a known "live" (freshly cultured, unlabeled) and "dead" (heat-killed or microwaved) algal population.[22]
-
Flow cytometer
Procedure:
-
Prepare Samples: Rehydrate the lyophilized algae as per the recommended procedure. Dilute a small aliquot in PBS to a concentration suitable for your flow cytometer (typically 1 x 10⁶ cells/mL).
-
Prepare Controls: Prepare separate tubes of your live and dead control algae at the same concentration.
-
Stain Cells: To each tube (test sample, live control, dead control), add SYTOX™ Green stain to a final concentration of ~50 µM.[22]
-
Incubate: Incubate the tubes in the dark at room temperature for 15-30 minutes.[22]
-
Acquire Data: Analyze the samples on the flow cytometer.
-
Use the forward scatter (FSC) and side scatter (SSC) to gate on the main algal population and exclude debris.
-
Use the fluorescence of your primary label (e.g., PE, APC) on one channel.
-
Use the fluorescence of the SYTOX™ Green stain (typically detected in the FITC/GFP channel) on another channel.
-
-
Analyze Data:
-
Use the control samples to set your gates. The "live" control should show a low SYTOX signal, while the "dead" control should show a high SYTOX signal.
-
Apply these gates to your rehydrated sample population. The percentage of cells that are positive for your primary label but negative for SYTOX™ Green represents the viable, labeled population.
-
Protocol 2: Quantification of Fluorescence Stability
This protocol uses fluorescence microscopy and image analysis software to measure changes in fluorescence intensity over time.
Materials:
-
Rehydrated labeled algae sample
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for your dye
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare Slide: Place a small drop of the rehydrated algal suspension onto a microscope slide and cover with a coverslip.
-
Acquire Images:
-
Using the fluorescence microscope, locate the cells under brightfield, then switch to the appropriate fluorescence channel.
-
Crucially, use the exact same acquisition settings (exposure time, gain, laser power) for all samples you wish to compare (e.g., a new lot vs. an old lot).
-
Capture several images from different fields of view to ensure a representative sample.
-
-
Analyze Images in ImageJ/Fiji:
-
Open an image.
-
Go to Analyze > Set Measurements... and ensure "Area," "Integrated Density," and "Mean Gray Value" are selected.
-
Use the freehand selection tool to draw a region of interest (ROI) around a single cell.
-
Press "M" (or go to Analyze > Measure) to record the measurements for that cell.
-
Select a nearby area with no cells to measure the background fluorescence.
-
Repeat for a statistically significant number of cells (e.g., 50-100) across multiple images.
-
-
Calculate Corrected Total Cell Fluorescence (CTCF):
-
For each cell, use the following formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)
-
This corrects for background noise and gives a more accurate measure of the cell's total fluorescence.
-
-
Compare Data: Compare the average CTCF values between different samples (e.g., stored for one month vs. one year) to quantify any loss in fluorescence intensity.
V. References
-
Čagalj, M., Šušnjara, P., Jurić, S., Buđa, R., Vladimir-Knežević, S., & Kovačević, D. B. (2021). Probing the stability of the food colourant R-phycoerythrin from dried Nori flakes. Food Chemistry, 360, 130005. [Link]
-
Bharmoria, P., Correia, S. F. H., Martins, M., Hernandez-Rodriguez, M. A., Ventura, S. P. M., Ferreira, R. A. S., Carlos, L. D., & Coutinho, J. A. P. (2020). Protein Cohabitation: Improving the Photochemical Stability of R-Phycoerythrin in the Solid State. The Journal of Physical Chemistry Letters, 11(16), 6883–6888. [Link]
-
Mishra, S. K., Shrivastav, A., & Mishra, S. (2020). Extraction and Stability of Phycoerythrin. Frontiers in Sustainable Food Systems, 4. [Link]
-
Lin, L.-F., & Bunnell, R. (2020). Moisture Matters in Lyophilized Drug Product. BioPharm International, 33(11). [Link]
-
Bharmoria, P., et al. (2020). Protein Cohabitation: Improving the Photochemical Stability of R-Phycoerythrin in the Solid State. CICECO. [Link]
-
Chandralekha, A., et al. (2018). A novel method for double encapsulation of C-phycocyanin using aqueous two phase systems for extension of shelf life. Food and Bioproducts Processing, 111, 86-93. [Link]
-
Lemes, A. C., et al. (2021). The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant. Indonesian Journal of Life Sciences, 3(2), 28-42. [Link]
-
Lemes, A. C., et al. (2021). The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant. Semantic Scholar. [Link]
-
Pozzobon, V., et al. (2019). Machine learning processing of microalgae flow cytometry readings: illustrated with Chlorella vulgaris viability assays. bioRxiv. [Link]
-
Robertson, A., Bawden, M., & Pearson, C. (2025, February). Preparing and Storing Your Freeze Dried Products for Best Use. University of Arizona Cooperative Extension. [Link]
-
Bharmoria, P., et al. (2020). Protein Co-habitation: Improving the Photo-Chemical Stability of R-Phycoerythrin in Solid State. ResearchGate. [Link]
-
Lemes, A. C., et al. (2021). The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant. ResearchGate. [Link]
-
Hsu, C. C., et al. (1991). Determining the optimum residual moisture in lyophilized protein pharmaceuticals. ResearchGate. [Link]
-
Rodrigues, D., et al. (2022). Phycocyanin and phycoerythrin: Strategies to improve production yield and chemical stability. ResearchGate. [Link]
-
US Patent No. US20210239396A1. (2021). Target residual moisture content for lyophilized drug product. Google Patents.
-
Abe, K., et al. (2020). Novel PE and APC tandems: Additional near-infrared fluorochromes for use in spectral flow cytometry. Cytometry Part A, 97(11), 1148-1156. [Link]
-
Lee, S. L., et al. (2018). Quantitative Viability Assessment of Microalgae for Advanced Wastewater Treatment by Flow Cytometry. ResearchGate. [Link]
-
Center for Biologics Evaluation and Research. (1990). Guideline for the Determination of Residual Moisture in Dried Biological Products. Regulations.gov. [Link]
-
Lyo.expert. (2026, January 23). How to store freeze-dried foods properly?[Link]
-
Čertnerová, D., & Galbraith, D. W. (2021). Best practices in the flow cytometry of microalgae. Cytometry Part A, 99(11), 1083–1087. [Link]
-
Hsu, C. C., et al. (1991). Determining the optimum residual moisture in lyophilized protein pharmaceuticals. Pharmaceutical research, 8(1), 57-62. [Link]
-
Martins, M., et al. (2022). Flow cytometry-assisted method for cell disruption of microalgae. GreenCoLab. [Link]
-
Niccolai, A., et al. (2020). Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. Antioxidants, 9(11), 1109. [Link]
-
Weinrich, D., et al. (2019). Influence of Storage Temperature on the Stability of Heat Treated Phycocyanin-λ-Carrageenan Complexes in Liquid Formulations. ResearchGate. [Link]
-
Gasulla, F., et al. (2018). Ultrastructural and biochemical analyses reveal cell wall remodelling in lichen-forming microalgae submitted to cyclic desiccation–rehydration. Annals of Botany, 121(3), 469-481. [Link]
-
Edinger, C. E. (2020). The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors. Penn State University Libraries. [Link]
-
Charles, D. F., Knowles, C., & Davis, R. S. (Eds.). (2002). Protocols for the analysis of algal samples collected as part of the US Geological Survey National Water-Quality Assessment Program. The Academy of Natural Sciences. [Link]
-
Bhattacharjee, D. (2013). What is the best way of preparation of algal cells for SEM? ResearchGate. [Link]
-
Roederer, M., et al. (2001). Phycoerythrin-Allophycocyanin: A Resonance Energy Transfer Fluorochrome for Immunofluorescence. Herzenberg Laboratory. [Link]
-
Soares, R., et al. (2023). Testimony on a successful lab protocol to disrupt Chlorella vulgaris microalga cell wall. protocols.io. [Link]
-
FluoroFinder. (2025, August 20). Clearing Tissue for Microscopy: Part 1 – Dehydration Protocols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
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- 6. extension.arizona.edu [extension.arizona.edu]
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- 9. ReadiUse™ Lyophilized Phycobiliproteins | AAT Bioquest [aatbio.com]
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Correcting for mass shifts in U-13C U-15N labeled samples
Topic: Correcting for mass shifts in U-13C U-15N labeled samples Role: Senior Application Scientist Facility:
Precision Guide: U-13C U-15N Mass Correction & Troubleshooting
Welcome to the IsoLogic Support Center. This guide addresses the specific mathematical and experimental challenges associated with Uniformly (U-)
Module 1: The Physics of Mass Shifts
FAQ: Why is my calculated mass different from the observed mass, even after adding +1 Da per atom?
Diagnosis: You are likely falling victim to the Mass Defect Fallacy . In high-resolution Mass Spectrometry (MS), you cannot simply add integers. The neutron binding energy causes specific isotopes to weigh slightly more or less than the integer sum.
- is heavier than 13.0 Da (+ mass defect).
- is lighter than 15.0 Da (- mass defect).
The Correction Protocol: Use the Exact Isotopic Mass Delta table below for all manual calculations or software configuration.
| Element | Light Isotope ( | Exact Mass (Da) | Heavy Isotope ( | Exact Mass (Da) | |
| Carbon | 12.000000 | 13.003355 | +1.003355 | ||
| Nitrogen | 14.003074 | 15.000109 | +0.997035 |
The Formula:
For a peptide/protein with formula
Critical Insight: Note that Nitrogen-15 adds less than 1 Da. In a large protein (e.g., 20 kDa with ~250 Nitrogens), the "missing" mass (
Da) combined with the Carbon surplus results in a non-integer shift that can cause search engines to miss the monoisotopic peak if the tolerance window is too tight.
Module 2: Mass Spectrometry Troubleshooting
FAQ: My search engine (MaxQuant/Mascot) identifies the light peptides but fails to find the U-13C U-15N heavy counterparts.
Diagnosis: This is usually a Configuration Mismatch or an Isotopic Envelope Distortion issue.
Troubleshooting Workflow:
-
Check Modification Type:
-
Incorrect: Setting U-13C/15N as a "Variable Modification" (increases search space exponentially).
-
Correct: Configure as a Metabolic Label or Fixed Modification (if 100% labeled).
-
-
Verify "Max Number of Labeled AAs":
-
Standard SILAC settings often cap labeled residues (e.g., max 3 Lys/Arg). For Uniform labeling, this cap must be removed or set to >500, as every residue is modified.
-
Visual Workflow: MS Search Configuration
Figure 1: Decision tree for configuring search engines for Uniformly labeled samples.
Module 3: NMR Spectroscopy Troubleshooting
FAQ: My HSQC spectrum peaks do not align with the literature or BMRB data. Is my pH wrong?
Diagnosis: While pH is a factor, the most common error in U-13C U-15N samples is Incorrect Chemical Shift Referencing . You cannot reference
The Solution: Indirect Referencing (IUPAC Standard)
You must reference the proton (
Protocol:
-
Calibrate
: Set the internal DSS signal to 0.00 ppm. Let this absolute frequency be . -
Calculate
Zero Point: -
Calculate
Zero Point:
Note: If you use the ratio for liquid ammonia for Nitrogen, your shifts will be off by ~380 ppm compared to the biomolecular standard (nitromethane scale).
Visual Workflow: NMR Referencing Logic
Figure 2: The IUPAC indirect referencing workflow for heteronuclear NMR.
Module 4: Incorporation Efficiency & QC
FAQ: How do I calculate the exact % incorporation of my label?
Diagnosis: A "99%" labeled media does not guarantee 99% incorporation in the protein due to metabolic dilution or atmospheric contamination.
The Self-Validating Protocol: Do not rely on the total intensity. You must analyze the Isotopic Envelope .
-
Acquire MS1 Spectrum: Zoom into the peptide with the cleanest signal.
-
Identify the Monoisotopic Peak (
):-
In a fully labeled sample, the "Monoisotopic" peak is actually the peak where all carbons are
and all nitrogens are . -
Look for the
peak (one or remaining).
-
-
Calculation:
Note: If the
References & Standards
-
NIST Atomic Weights:
-
Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.
-
[Link]
-
-
IUPAC NMR Referencing Standards:
-
Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry.
-
[Link] (See IUPAC Recommendations 2001/2008)
-
-
Proteomics Labeling Protocols (SILAC/Uniform):
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols.
-
[Link]
-
-
MaxQuant Computational Platform:
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology.
-
[Link]
-
Benchmarking Isotopic Fidelity: A Comparative Guide to U-13C U-15N Algal Extracts in NMR Metabolomics
Executive Summary: The Case for Algal Complexity
In high-resolution NMR metabolomics, the "perfect" reference standard does not exist—but U-13C U-15N algal extracts come closest. Unlike synthetic mixtures, which lack biological matrix effects, or yeast extracts, which often suffer from batch-dependent metabolic dilution, algal extracts (typically derived from Spirulina or Chlorella grown on
This guide provides a rigorous framework for evaluating the spectral quality of these extracts. We move beyond simple "pass/fail" checks to a quantitative assessment of Isotopic Fidelity, Signal-to-Noise Ratio (SNR), and Spectral Resolution.
Comparative Analysis: Algal Extracts vs. Alternatives
When selecting a complex reference standard for benchmarking pulse sequences (e.g.,
Table 1: Performance Matrix of Metabolomic Reference Standards
| Feature | U-13C U-15N Algal Extract | U-13C Yeast Extract | Synthetic AA Mix (15-20 cmpds) | Bacterial Lysate (E. coli) |
| Metabolic Diversity | High (AAs, sugars, nucleotides, lipids) | High (High sugar/nucleotide content) | Low (Defined only) | Medium (Chaperone/Protein heavy) |
| Isotopic Uniformity | >98% (Photosynthetic incorporation) | 90-95% (Substrate dependent) | >99% | >95% |
| Batch Consistency | High (Controlled photo-bioreactors) | Medium (Fermentation variance) | Exact | Medium |
| Matrix Effects | Authentic (crowded environment) | Authentic | None (Clean baseline) | Authentic |
| Primary Utility | Global QC / Pulse Sequence Validation | Cell media optimization | Quantification Calibration | Recombinant protein background |
| Cost Efficiency | Moderate | Low | High (per metabolite) | Moderate |
Expert Insight: Why Algae? Yeast fermentation often requires labeled glucose, which can lead to "isotopic scrambling" or dilution if the yeast utilizes stored glycogen reserves. Algae, being autotrophic, build every carbon bond from
Experimental Workflow: The Self-Validating Protocol
To evaluate the extract, one must first prepare it without introducing artifacts. This protocol ensures that any spectral degradation is due to the sample or the instrument, not the preparation.
Diagram 1: Preparation & Acquisition Workflow
Caption: Optimized workflow for preparing algal extracts. Centrifugation is mandatory to remove cell wall debris that causes line broadening.
Detailed Methodology
-
Reconstitution: Dissolve 10 mg of U-13C U-15N algal extract in 600 µL of
containing 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).-
Causality: DSS is preferred over TMS for aqueous metabolomics as it is water-soluble and pH stable.
-
-
pH Standardization: Adjust pH to 7.40 using
or .-
Causality: Chemical shifts (especially Histidine and Glutamate) are pH-sensitive. Deviation from pH 7.4 breaks compatibility with BMRB libraries [1].
-
-
Clarification: Centrifuge at 12,000 x g for 10 minutes. Transfer only the supernatant.
-
Trustworthiness: Suspended particulates cause magnetic susceptibility gradients, ruining the lineshape (shimming).
-
-
Acquisition:
-
1D 1H: Pulse program zg30 or noesypr1d (solvent suppression).
-
2D 1H-13C HSQC: Pulse program hsqcetgpsisp2.2 (sensitivity enhanced, adiabatic pulses).
-
Parameters: 2048 x 256 points, NS=4 (minimum), d1=1.5s.
-
Evaluating Spectral Quality: Quantitative Metrics
Once the spectrum is acquired, use these three metrics to grade the extract quality.
Metric A: Isotopic Enrichment (The Satellite Test)
In a 1D Proton spectrum, look at the Alanine methyl doublet at ~1.48 ppm.
-
Ideal U-13C Sample: The central doublet (from
) should be virtually invisible (residual). You should see a large doublet split by the large coupling (~125-130 Hz). -
Calculation:
-
Target: > 97% enrichment. Lower values indicate poor algal growth conditions.
Metric B: Signal-to-Noise Ratio (SNR)
Use the anomeric region of sugars (5.0 - 5.5 ppm) or the Alanine methyls.
-
Protocol: Measure the height of the Alanine
-satellite peak. Measure the RMS noise in a signal-free region (e.g., -2.0 to -0.5 ppm). -
Target: For 10 mg extract on a 600 MHz cryoprobe (NS=16), SNR should exceed 100:1 .
Metric C: Resolution (Lineshape)
Evaluate the DSS reference peak at 0.00 ppm.
-
FWHM (Full Width at Half Maximum): Should be < 0.8 Hz (ideally < 0.6 Hz).
-
Shape: No asymmetry (humps). Asymmetry indicates shimming issues or sample aggregation.
Diagram 2: Quality Assurance Decision Tree
Caption: Logic flow for accepting or rejecting an algal extract batch based on NMR spectral data.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad Lines (>1.0 Hz) | Paramagnetic impurities or aggregation. | Add 1 mM EDTA to chelate metals; Re-filter (0.22 µm). |
| Split Peaks (Doublets where singlets expected) | pH drift or temperature gradients. | Check pH (7.4); Ensure temperature equilibration (wait 5 mins inside probe). |
| Low 13C-HSQC Signal | Inadequate relaxation delay (d1). | Algal extracts are viscous. Increase d1 to 2.0s or 3.0s to allow full relaxation. |
| Water Artifacts | Poor solvent suppression. | Use zgesgp (Excitation Sculpting) instead of presaturation for cleaner baselines. |
References
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards and Protocols. [Link]
-
Markley, J. L., et al. (2019). "Practical Guidelines for 13C-Based NMR Metabolomics." Methods in Molecular Biology, 2037:69-95.[1] [Link]
-
IROA Technologies. Internal Standards for Metabolomics and QC. [Link]
-
Springer Nature Experiments. Extraction Protocol for Nontargeted NMR Metabolomics. [Link]
Sources
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
